molecular formula C10H12ClN3O2 B11871114 Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate CAS No. 56462-76-1

Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate

Katalognummer: B11871114
CAS-Nummer: 56462-76-1
Molekulargewicht: 241.67 g/mol
InChI-Schlüssel: SDHHJNXBVCVUHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethyl ester group, an amino group, and a hydrazinylidene moiety attached to a chlorophenyl ring. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperatures to ensure the desired product is obtained. The reaction can be summarized as follows:

    Starting Materials: Ethyl acetoacetate and 4-chlorophenylhydrazine.

    Catalyst: Acetic acid.

    Reaction Conditions: Controlled temperature, typically around 60-80°C.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]acetate: Shares a similar structure but with a chloro group instead of an amino group.

    Ethyl 2-amino-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Contains a methoxy group on the phenyl ring.

Uniqueness

Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Eigenschaften

CAS-Nummer

56462-76-1

Molekularformel

C10H12ClN3O2

Molekulargewicht

241.67 g/mol

IUPAC-Name

ethyl 2-amino-2-[(4-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3,(H2,12,14)

InChI-Schlüssel

SDHHJNXBVCVUHS-UHFFFAOYSA-N

Isomerische SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/N

Kanonische SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.